molecular formula C20H18N4O2S B2758155 (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone CAS No. 1226451-61-1

(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone

Cat. No.: B2758155
CAS No.: 1226451-61-1
M. Wt: 378.45
InChI Key: LHXPUGIEAUOSJJ-UHFFFAOYSA-N
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Description

The compound (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone is a complex organic molecule that incorporates multiple functional groups, including a furan ring, a thiadiazole ring, a piperidine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone typically involves multi-step organic synthesis One common approach starts with the preparation of the furan-2-yl and 1,3,4-thiadiazole intermediates These intermediates are then coupled with a piperidine derivative under controlled conditions

    Furan-2-yl Intermediate: This can be synthesized from furfural through oxidation and subsequent cyclization reactions.

    1,3,4-Thiadiazole Intermediate: This is often prepared by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Coupling Reaction: The furan-2-yl and 1,3,4-thiadiazole intermediates are coupled with a piperidine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Condensation with Indole: The final step involves the condensation of the coupled product with an indole derivative, typically under reflux conditions in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation Products: Furanones and other oxidized derivatives.

    Reduction Products: Thiadiazoline derivatives.

    Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Compounds containing indole and thiadiazole rings have shown promise in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiadiazole ring may contribute to the compound’s ability to chelate metal ions, influencing its biological activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone: Similar structure but with a different position of the indole moiety.

    (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-benzimidazol-2-yl)methanone: Contains a benzimidazole ring instead of an indole ring.

    (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-pyrrolo[2,3-b]pyridin-2-yl)methanone: Contains a pyrrolopyridine ring instead of an indole ring.

Uniqueness

The uniqueness of (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone lies in its combination of functional groups, which confer a distinct set of chemical and biological properties

This detailed overview highlights the significance of this compound in scientific research and its potential applications. Further studies are needed to fully explore its properties and capabilities.

Biological Activity

The compound (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, mechanisms of action, and biological activities based on recent studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps that integrate a furan ring, a thiadiazole moiety, and a piperidine structure. The following methods are commonly employed:

  • Furan Ring Formation : Cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
  • Thiadiazole Ring Formation : Reaction of thiosemicarbazide with carboxylic acids under dehydrating conditions.
  • Piperidine Integration : Nucleophilic substitution reactions where the furan-thiadiazole intermediate reacts with piperidine derivatives.

These structural components contribute to the compound's diverse biological activities.

2.1 Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
4iMCF-72.32
4hMCF-73.21
New ThioketonesHepG210.10

In vitro studies have demonstrated that modifications to the piperidine and thiadiazole moieties can enhance cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The introduction of lipophilic groups has been shown to improve activity significantly.

2.2 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties:

  • Mechanism : The compound disrupts cell wall integrity and increases cellular permeability in fungi, leading to cell death.
Target OrganismActivityReference
Botrytis cinereaSignificant antifungal effects
Various pathogenic fungiDisruption of cell membranes

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Interaction : The furan and thiadiazole rings interact with various enzymes and receptors, modulating their activity.
  • Cell Cycle Disruption : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells by inhibiting key regulatory proteins.

4. Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

Case Study 1: Anticancer Efficacy

A study evaluated a series of novel thiadiazole derivatives against multiple cancer cell lines, revealing that specific structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antifungal Potential

Another investigation focused on the antifungal properties of indole derivatives containing thiadiazole moieties. Results showed that these compounds could serve as effective fungicides against plant pathogens.

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-20(16-12-14-4-1-2-5-15(14)21-16)24-9-7-13(8-10-24)18-22-23-19(27-18)17-6-3-11-26-17/h1-6,11-13,21H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXPUGIEAUOSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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